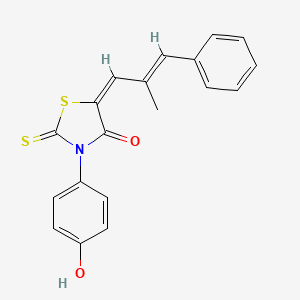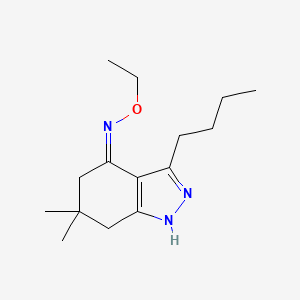![molecular formula C15H20N4O2 B6092715 1-methyl-5-nitro-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazole](/img/structure/B6092715.png)
1-methyl-5-nitro-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-5-nitro-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzimidazole derivative that has shown promising results in scientific research related to parasitology, cancer treatment, and neuropharmacology.
Mecanismo De Acción
The mechanism of action of 1-methyl-5-nitro-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazole involves the inhibition of various enzymes and disruption of cell membrane integrity. The compound has been shown to inhibit the activity of parasitic enzymes such as trypanothione reductase and farnesyltransferase. In cancer cells, the compound induces apoptosis and inhibits cancer cell proliferation by disrupting the cell cycle.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of various parasites and cancer cells. In addition, the compound has neuroprotective effects and can improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-methyl-5-nitro-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazole in lab experiments include its potent activity against various parasites and cancer cells, as well as its neuropharmacological properties. However, the compound has limitations such as its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are various future directions for research on 1-methyl-5-nitro-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazole. These include:
1. Further studies on the mechanism of action of the compound.
2. Development of more efficient synthesis methods for the compound.
3. Investigation of the potential of the compound as a treatment for other diseases such as malaria, Chagas disease, and neurodegenerative disorders.
4. Studies on the potential toxicity of the compound and its effects on non-target organisms.
5. Development of more effective formulations of the compound for use in medicine.
Conclusion:
This compound is a chemical compound that has shown promising results in scientific research related to parasitology, cancer treatment, and neuropharmacology. The compound has potent activity against various parasites and cancer cells and has neuroprotective effects. Further research is needed to fully understand the potential of this compound in medicine and other fields.
Métodos De Síntesis
The synthesis of 1-methyl-5-nitro-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazole involves the reaction of 2-(1-piperidinyl)ethylamine with 1-methyl-5-nitro-1H-benzimidazole in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-methyl-5-nitro-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazole has been extensively studied for its potential applications in parasitology. Studies have shown that this compound has potent activity against various parasitic organisms such as Leishmania infantum, Trypanosoma cruzi, and Plasmodium falciparum. The mechanism of action of this compound involves the inhibition of parasitic enzymes and disruption of cell membrane integrity.
The compound has also shown promising results in cancer treatment. Studies have shown that this compound has potent anti-cancer activity against various types of cancer cells such as breast cancer, lung cancer, and colon cancer. The mechanism of action of this compound involves the induction of apoptosis and inhibition of cancer cell proliferation.
In addition, this compound has also been studied for its neuropharmacological properties. Studies have shown that this compound has potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The compound has been shown to have neuroprotective effects and can improve cognitive function in animal models.
Propiedades
IUPAC Name |
1-methyl-5-nitro-2-(2-piperidin-1-ylethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-17-14-6-5-12(19(20)21)11-13(14)16-15(17)7-10-18-8-3-2-4-9-18/h5-6,11H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMODKGBISTIJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CCN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6092636.png)
![N-[4-(acetylamino)phenyl]-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B6092637.png)
![3-(1,3-benzodioxol-5-yl)-5-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6092644.png)
![methyl 2-[(2,4,6-trinitrophenyl)amino]benzoate](/img/structure/B6092649.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6092657.png)

![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2,5-dimethyl-3-furohydrazide](/img/structure/B6092681.png)
![N-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-11-chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B6092694.png)

![2-{N-[4-(2-chlorobenzyl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B6092708.png)

![2-{1,4-bis[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6092730.png)
![7-(2,3-dimethoxybenzyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6092736.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(4-chlorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B6092743.png)
